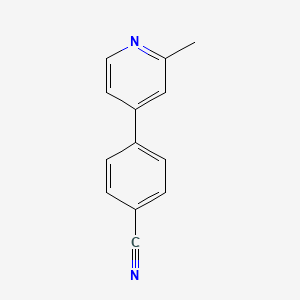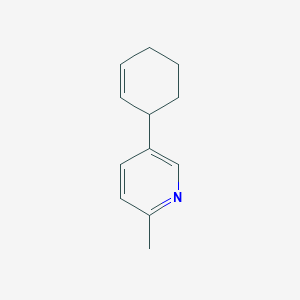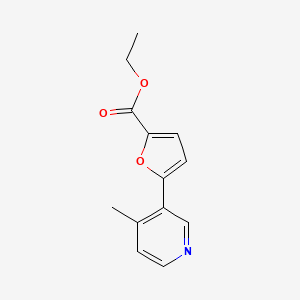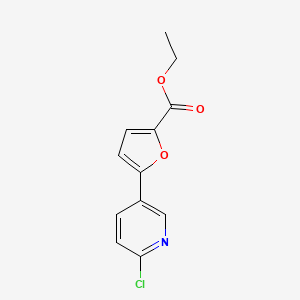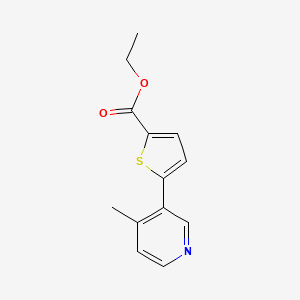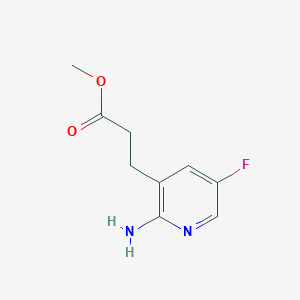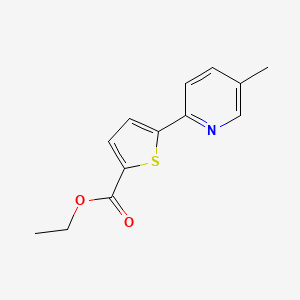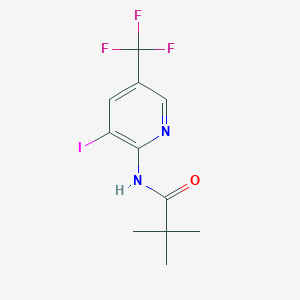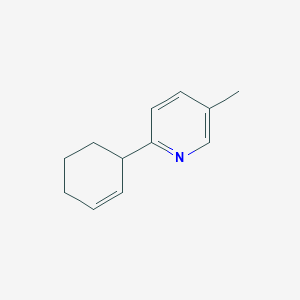
2-(2-Cyclohexenyl)-5-methylpyridine
Vue d'ensemble
Description
2-(2-Cyclohexenyl)-5-methylpyridine, also known as CHP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have interesting biochemical and physiological effects that make it a promising tool for studying various biological processes.
Applications De Recherche Scientifique
Electroluminescent Properties in Mono-Cyclometalated Platinum(II) Complexes
A study by Ionkin, Marshall, and Wang (2005) in the field of organometallic chemistry explored the synthesis of mono-cyclometalated Pt(II) complexes using 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine. These complexes demonstrated electroluminescent properties, which are significant for applications in light-emitting materials and devices (Ionkin, Marshall, & Wang, 2005).
Crystal Structure Analysis
The crystal structure of 2-amino-5-methylpyridine hydrochloride, a compound structurally related to 2-(2-Cyclohexenyl)-5-methylpyridine, has been analyzed using single-crystal X-ray diffraction techniques by Sherfinski and Marsh (1975). This type of analysis is essential for understanding the molecular structure and interactions in solid-state chemistry (Sherfinski & Marsh, 1975).
Photoinduced Amino-Imino Tautomerism
Research by Akai et al. (2006) investigated the photochemical behavior of 2-amino-5-methylpyridine, revealing photoinduced amino-imino tautomerism. Such studies are crucial for understanding the photoreactivity of pyridine derivatives, which can have implications in photochemistry and molecular electronics (Akai et al., 2006).
Fluorescence in Analytical Chemistry
Nakaya et al. (1996) demonstrated the use of α,β-unsaturated carbonyl compounds and 2-methylpyridines as fluorescent labeling reagents in the quantitative analysis of carnitine. This research highlights the application of pyridine derivatives in fluorescence-based analytical techniques (Nakaya et al., 1996).
Synthesis of Bioactive Compounds
The synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde imines by Gangadasu et al. (2002) is an example of how pyridine derivatives can be used to create bioactive compounds, such as potential herbicides and fungicides (Gangadasu et al., 2002).
Propriétés
IUPAC Name |
2-cyclohex-2-en-1-yl-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAWOQXIVDLAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCCC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclohexenyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)
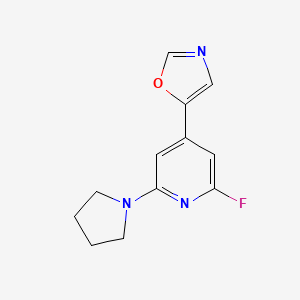
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391923.png)
![Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1391927.png)

